molecular formula C9H10N4O3 B1396361 Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate CAS No. 1338494-91-9

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate

Cat. No.: B1396361
CAS No.: 1338494-91-9
M. Wt: 222.2 g/mol
InChI Key: QCWQKOOAYGSRJN-UHFFFAOYSA-N
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Description

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate is a heterocyclic compound that features a pyrimidine ring substituted with cyanoamino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate typically involves the reaction of ethyl cyanoacetate with appropriate amines and aldehydes under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with an amine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl [2-(cyanoamino)-4-oxopyrimidin-5-yl]acetate, while reduction of the cyano group may produce ethyl [2-(amino)-4-hydroxypyrimidin-5-yl]acetate .

Scientific Research Applications

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoamino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-(cyanoamino)-4-oxopyrimidin-5-yl]acetate
  • Ethyl [2-(amino)-4-hydroxypyrimidin-5-yl]acetate
  • Methyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both cyanoamino and hydroxyl groups allows for versatile reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

ethyl 2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-7(14)3-6-4-11-9(12-5-10)13-8(6)15/h4H,2-3H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQKOOAYGSRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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